
5-Amino-6-ethoxypyridin-2-ol
Description
5-Amino-6-ethoxypyridin-2-ol is a heterocyclic organic compound with the molecular formula C7H10N2O2. It is a derivative of pyridine, featuring an amino group at the 5-position, an ethoxy group at the 6-position, and a hydroxyl group at the 2-position.
Properties
Molecular Formula |
C7H10N2O2 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
5-amino-6-ethoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-7-5(8)3-4-6(10)9-7/h3-4H,2,8H2,1H3,(H,9,10) |
InChI Key |
NFGPTIFCGXPIKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=O)N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-ethoxypyridin-2-ol typically involves the functionalization of a pyridine ringThe hydroxyl group at the 2-position can be introduced through oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes steps such as nitration, reduction, and etherification under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-ethoxypyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of a nitro group results in an amino group .
Scientific Research Applications
5-Amino-6-ethoxypyridin-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-6-ethoxypyridin-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with biological molecules, potentially inhibiting or activating certain pathways. The ethoxy group may enhance its lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methoxypyridine: Similar structure but with a methoxy group instead of an ethoxy group.
6-Ethoxy-2-hydroxypyridine: Lacks the amino group at the 5-position.
2-Amino-5-ethoxypyridine: The positions of the amino and hydroxyl groups are swapped.
Uniqueness
5-Amino-6-ethoxypyridin-2-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The combination of an amino group, an ethoxy group, and a hydroxyl group on the pyridine ring allows for versatile chemical reactivity and potential biological activity .
Biological Activity
5-Amino-6-ethoxypyridin-2-ol is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds, while the pyridine ring participates in π-π interactions with aromatic residues in proteins. These interactions influence the structure and function of target molecules, modulating several biological processes, including cell proliferation and apoptosis.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties against a range of pathogens. For instance, derivatives of pyridin-2-ol have shown effectiveness against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Pyridin Derivatives
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Pseudomonas aeruginosa | 0.21 μM |
5-Amino-6-methylpyridin-2-ol | Escherichia coli | 0.25 μM |
6-Aminopyridin-3-ols | Staphylococcus aureus | 0.15 μM |
These compounds have been noted for their ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in bacterial metabolism .
Anticancer Activity
In addition to its antimicrobial properties, this compound has potential anticancer effects. Research has demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including hepatocellular carcinoma (HCC) models.
Case Study: FGFR4 Inhibition
A study evaluated the anticancer activity of a related compound, which exhibited selective inhibition of FGFR4 over FGFR1–3. This compound demonstrated significant anti-proliferative activity against HCC cell lines such as Hep3B, with an IC50 value significantly lower than that of standard treatments . The following table summarizes the findings:
Table 2: Anticancer Activity Against Hep3B Cell Line
Compound | IC50 (µM) | Selectivity |
---|---|---|
This compound | 25.2 | Moderate |
Control Drug | 4.5 | High |
The results indicate that while this compound shows promise, further optimization may be required to enhance its efficacy and selectivity against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.